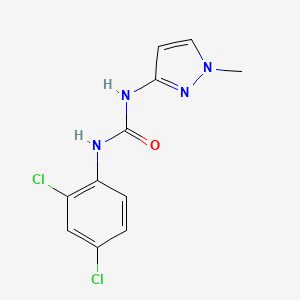
N-(2,4-dichlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of the dichlorophenyl and pyrazolyl groups in its structure suggests potential biological activity and utility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea typically involves the reaction of 2,4-dichloroaniline with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives under suitable conditions. Common reagents include coupling agents like carbodiimides or activating agents like thionyl chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization or chromatography is common.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The chlorine atoms in the dichlorophenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a component in agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-dichlorophenyl)-N’-(1H-pyrazol-3-yl)urea: Lacks the methyl group on the pyrazole ring.
N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-4-yl)urea: The pyrazole ring is substituted at a different position.
N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-imidazol-3-yl)urea: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea is unique due to the specific substitution pattern on the pyrazole ring and the presence of the dichlorophenyl group
Eigenschaften
Molekularformel |
C11H10Cl2N4O |
|---|---|
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-3-(1-methylpyrazol-3-yl)urea |
InChI |
InChI=1S/C11H10Cl2N4O/c1-17-5-4-10(16-17)15-11(18)14-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H2,14,15,16,18) |
InChI-Schlüssel |
RGCDLOJNNSPNAL-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















